2-Cyano-3-fluorophenylzinc iodide
Description
2-Cyano-3-fluorophenylzinc iodide is an organozinc reagent with the molecular formula C₇H₃FIN⁻Zn⁺. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF) and is identified by the CAS Registry Number 352525-67-8 (synonyms include CTK7C6533, AG-C-21536, and KB-94168) . The compound features a phenyl ring substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position, coordinated to a zinc iodide moiety. This structural configuration renders it highly reactive in cross-coupling reactions, such as Negishi couplings, where it acts as a nucleophilic aryl donor.
Organozinc compounds like 2-cyano-3-fluorophenylzinc iodide are valued for their stability under mild reaction conditions and compatibility with diverse electrophilic partners (e.g., aryl halides, triflates). The electron-withdrawing cyano and fluorine substituents enhance its reactivity by polarizing the aromatic ring, facilitating transmetallation steps in catalytic cycles.
Properties
IUPAC Name |
2-fluorobenzene-6-ide-1-carbonitrile;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN.HI.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGRZVNRAMNTC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(C(=C1)F)C#N.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-67-8 | |
| Record name | 2-Cyano-3-fluorophenylzinc iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
2-Cyano-3-fluorophenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyano-3-fluorobromobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-3-fluorophenylzinc iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF
Scientific Research Applications
2-Cyano-3-fluorophenylzinc iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by facilitating the synthesis of drug candidates with specific functional groups.
Materials Science: It is employed in the creation of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-cyano-3-fluorophenylzinc iodide primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with electrophilic centers on organic halides. This coordination lowers the activation energy of the reaction, making it more efficient .
Comparison with Similar Compounds
Structural Analogues
A. 3-Chloro-N-phenyl-phthalimide (CAS: Not provided; structure in ): This compound (Fig. 1, ) shares a halogenated aromatic system but differs in functional groups (chlorine at position 3, phthalimide backbone) and application scope. While 2-cyano-3-fluorophenylzinc iodide is a coupling reagent, 3-chloro-N-phenyl-phthalimide serves as a monomer precursor for polyimide synthesis, emphasizing its role in polymer chemistry .
B. Phenylzinc Iodide Derivatives (e.g., phenylzinc iodide, CAS: 1624-02-8): Simple arylzinc reagents lack the electron-withdrawing substituents (CN, F) present in 2-cyano-3-fluorophenylzinc iodide. This results in lower electrophilicity and slower reaction kinetics in cross-couplings.
Key Findings :
- The cyano group in 2-cyano-3-fluorophenylzinc iodide increases the compound’s stability in solution compared to non-substituted arylzinc reagents, which often require stricter anhydrous conditions .
- Fluorine at the 3-position enhances regioselectivity in coupling reactions by directing metalation to specific sites on the aromatic ring. This contrasts with 3-chloro-N-phenyl-phthalimide, where chlorine’s bulkiness limits its utility in fine-tuning electronic effects .
Challenges and Limitations
- Synthetic Accessibility: Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via straightforward condensation reactions, 2-cyano-3-fluorophenylzinc iodide requires specialized handling (e.g., Schlenk techniques) due to its sensitivity to moisture and oxygen.
- Cost : Commercial suppliers list this compound at a premium price (~$500–$800/g), reflecting the complexity of its synthesis compared to simpler arylzinc derivatives .
Biological Activity
2-Cyano-3-fluorophenylzinc iodide (CAS No. 352525-67-8) is a specialized organozinc compound with potential applications in various biological and chemical processes. This article examines its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHFINZn
- Molecular Weight : 312.42 g/mol
- CAS Number : 352525-67-8
Mechanisms of Biological Activity
The biological activity of 2-Cyano-3-fluorophenylzinc iodide is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly in the synthesis of biologically active compounds. The presence of the cyano and fluorine groups enhances its reactivity and selectivity towards specific targets.
1. Anticancer Potential
Research has indicated that organozinc compounds can exhibit cytotoxic effects against cancer cells. Specific studies have focused on the ability of 2-Cyano-3-fluorophenylzinc iodide to induce apoptosis in tumor cells through:
- Activation of Caspases : Initiating the apoptotic pathway.
- Inhibition of Cell Proliferation : Reducing the viability of cancer cells.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. The mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways.
Table 1: Summary of Research Findings on Biological Activity
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed inhibition against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vivo models. |
Potential Applications
Given its biological activity, 2-Cyano-3-fluorophenylzinc iodide could have several applications:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Chemical Synthesis : In organic synthesis as a reagent for constructing complex molecules.
Safety and Handling
While detailed safety data specific to 2-Cyano-3-fluorophenylzinc iodide is limited, general precautions for handling organozinc compounds should be observed:
- Use personal protective equipment (PPE) including gloves and goggles.
- Handle under inert atmosphere to prevent degradation or reaction with moisture.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
